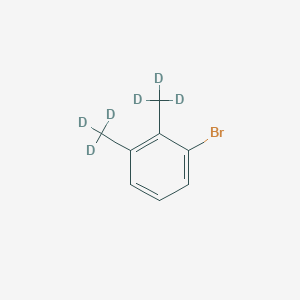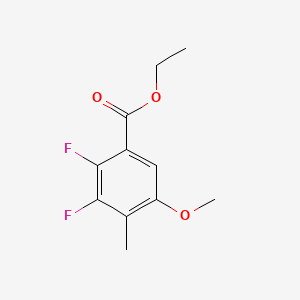
2,3-(Dimethyl-d6)-bromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-(Dimethyl-d6)-bromobenzene is a deuterated aromatic compound where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-(Dimethyl-d6)-bromobenzene typically involves the bromination of 2,3-dimethylbenzene (o-xylene) using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The deuteration of the methyl groups can be achieved by treating the compound with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of deuteration and purification to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
2,3-(Dimethyl-d6)-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 2,3-dimethylbenzene.
科学研究应用
2,3-(Dimethyl-d6)-bromobenzene is used in various scientific research fields:
Chemistry: As a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In labeling experiments to trace metabolic pathways and study enzyme mechanisms.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: In the production of specialty chemicals and materials with enhanced properties
作用机制
The mechanism of action of 2,3-(Dimethyl-d6)-bromobenzene in chemical reactions involves the interaction of the bromine atom and the deuterated methyl groups with various reagents. The deuterium atoms provide stability and distinct spectroscopic signals, which help in tracking the compound’s behavior in reactions. The molecular targets and pathways depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzene: Non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
2,3-Dimethyl-d6-pyrazine: Another deuterated compound used in analytical chemistry.
Deuterated dimethyl sulfoxide (DMSO-d6): Commonly used as a solvent in NMR spectroscopy .
Uniqueness
2,3-(Dimethyl-d6)-bromobenzene is unique due to its deuterated methyl groups, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required .
属性
分子式 |
C8H9Br |
|---|---|
分子量 |
191.10 g/mol |
IUPAC 名称 |
1-bromo-2,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3/i1D3,2D3 |
InChI 键 |
WLPXNBYWDDYJTN-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)Br)C([2H])([2H])[2H] |
规范 SMILES |
CC1=C(C(=CC=C1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)






